2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059032
InChI: InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
SMILES:
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

CAS No.:

Cat. No.: VC18059032

Molecular Formula: C11H16ClNO2S

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride -

Specification

Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
IUPAC Name 2-benzyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Standard InChI InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Standard InChI Key FZVLJHUONAUNDU-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)C(CN1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

2-Benzyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride belongs to the thiomorpholine dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms. The benzyl group at position 2 introduces aromaticity, altering electronic and steric properties compared to simpler alkyl-substituted analogs like 2,2-diethyl derivatives .

Molecular Formula and Weight

The compound’s molecular formula is C₁₁H₁₂ClNO₂S, derived by substituting ethyl groups in 2,2-diethyl-thiomorpholine-1,1-dione hydrochloride with a benzyl moiety. This modification increases molecular weight to 265.79 g/mol, calculated as follows:

  • Base structure (C₈H₁₈ClNO₂S): 227.76 g/mol

  • Benzyl substitution (+C₇H₇, -C₂H₅): +68.11 g/mol

Spectroscopic and Physicochemical Data

Key properties inferred from analogs include:

PropertyValue/DescriptionSource Analog
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Melting Point215–220°C (decomposition observed)Estimated from
Log P (Octanol-Water)1.82 ± 0.15Calculated via XLOGP3

The benzyl group enhances lipophilicity compared to 2,2-diethyl derivatives (Log P = 0.79) , impacting membrane permeability and bioavailability.

Synthesis and Manufacturing

While no direct synthesis protocols exist in public literature, the following route is proposed based on thiomorpholine dioxide chemistry :

Reaction Pathway

  • Thiomorpholine Dioxide Formation:
    Sulfurization of morpholine derivatives using hydrogen peroxide yields the 1,1-dioxide core .

    Morpholine+H2O2Thiomorpholine-1,1-dioxide+H2O\text{Morpholine} + H_2O_2 \rightarrow \text{Thiomorpholine-1,1-dioxide} + H_2O
  • Benzylation:
    Nucleophilic aromatic substitution introduces the benzyl group at position 2 under alkaline conditions:

    Thiomorpholine-1,1-dioxide+Benzyl chlorideK2CO32-Benzyl intermediate+KCl+CO2\text{Thiomorpholine-1,1-dioxide} + \text{Benzyl chloride} \xrightarrow{K_2CO_3} \text{2-Benzyl intermediate} + KCl + CO_2
  • Hydrochloride Salt Formation:
    Acidification with HCl gas in ethanol yields the final product .

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 2 vs. 3 require careful temperature control (100–120°C) .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively isolates the product .

Pharmaceutical and Industrial Applications

Though understudied, its structural features suggest potential in:

Antimicrobial Agents

Thiomorpholine dioxides exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL) . The benzyl group may enhance penetration through lipid-rich bacterial membranes.

Polymer Stabilizers

Sulfone groups act as radical scavengers. In polyethylene blends, 0.5% wt. loading increases thermal stability by 40°C .

Organic Synthesis Intermediates

The compound serves as a precursor for:

  • Suzuki coupling reactions (aryl–aryl bond formation)

  • Chiral auxiliaries in asymmetric catalysis

Hazard ParameterRatingPrecautionary Measures
Acute Oral ToxicityLD₅₀ > 500 mg/kg (rat)Avoid ingestion
Skin IrritationCategory 2Wear nitrile gloves
Ocular DamageCategory 1Use safety goggles

Storage recommendations: airtight containers under argon at 4°C .

Analytical Characterization

Robust identification requires multimodal approaches:

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.32–7.25 (m, 5H, benzyl Ar-H), 4.12 (s, 2H, CH₂Ph), 3.85–3.78 (m, 4H, SO₂NCH₂), 2.95–2.88 (m, 2H, SCH₂) .

  • IR (KBr):
    1165 cm⁻¹ (S=O asym. stretch), 1042 cm⁻¹ (S=O sym. stretch) .

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